1-cyclopentyl-4-(3,4,5-trimethoxybenzyl)piperazine

Description

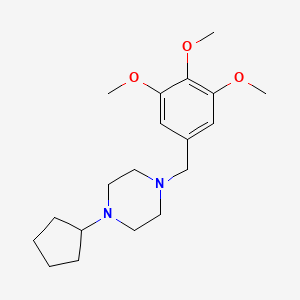

1-Cyclopentyl-4-(3,4,5-trimethoxybenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a cyclopentyl group attached to the piperazine ring and a benzyl group substituted with three methoxy groups at the 3, 4, and 5 positions

Properties

IUPAC Name |

1-cyclopentyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O3/c1-22-17-12-15(13-18(23-2)19(17)24-3)14-20-8-10-21(11-9-20)16-6-4-5-7-16/h12-13,16H,4-11,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTCEJSRHNKQQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentyl-4-(3,4,5-trimethoxybenzyl)piperazine typically involves the reaction of 1-cyclopentylpiperazine with 3,4,5-trimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-4-(3,4,5-trimethoxybenzyl)piperazine can undergo various chemical reactions, including:

Oxidation: The methoxy groups on the benzyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the methoxy groups or to hydrogenate the benzyl ring.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

- Oxidation products include 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzoic acid.

- Reduction products may include the fully hydrogenated benzyl ring or demethylated derivatives.

- Substitution products depend on the nucleophile used, resulting in various substituted benzyl piperazines.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-4-(3,4,5-trimethoxybenzyl)piperazine is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits in neurological conditions.

Comparison with Similar Compounds

1-Cyclopentyl-4-(3,4,5-trimethoxybenzyl)piperazine can be compared with other piperazine derivatives such as:

Trimetazidine: Known for its anti-ischemic properties and used in the treatment of angina pectoris.

1-(2,3,4-Trimethoxybenzyl)piperazine: Similar in structure but lacks the cyclopentyl group, which may influence its biological activity and chemical reactivity.

1-(3,4,5-Trimethoxybenzyl)piperazine: Another closely related compound with potential therapeutic applications.

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical properties compared to its analogs.

Biological Activity

1-Cyclopentyl-4-(3,4,5-trimethoxybenzyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. The following sections will delve into the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure comprises a piperazine ring substituted with a cyclopentyl group and a trimethoxybenzyl moiety. The presence of methoxy groups is significant as they can influence the compound's lipophilicity and receptor binding affinity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and potential modulation of signaling pathways.

Potential Mechanisms Include:

- Dopaminergic Activity: Piperazine derivatives often exhibit affinity for dopamine receptors, which may underlie their effects on mood and cognition.

- Serotonergic Modulation: Similar compounds have shown efficacy in modulating serotonin receptors, suggesting possible antidepressant or anxiolytic effects.

- Calcium Channel Blockade: Some studies indicate that related compounds can act as calcium channel blockers, which may have implications for pain management and neuroprotection .

Table 1: Biological Activities of Related Piperazine Derivatives

Case Studies

- Antinociceptive Activity: A study demonstrated that piperazine derivatives exhibit significant anti-hyperalgesic activity in models of neuropathic pain. The results suggest that modifications to the piperazine structure can enhance therapeutic efficacy while reducing side effects .

- Anticancer Properties: Research on Mannich bases derived from piperazines indicated their potential as anticancer agents. Compounds were evaluated against various cancer cell lines (e.g., MCF-7) with some showing IC50 values lower than 2 μg/mL .

Comparative Analysis

Comparative studies highlight the unique pharmacological profiles of piperazine derivatives based on their substituents. For instance:

Table 2: Comparison of Piperazine Derivatives

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Trimethoxy substitution | Potential modulatory effects |

| N-(2-chloro-5-nitrophenyl)-4-phenylbutanamide | Nitro substitution | Anticancer and antimicrobial |

| 1-(3-methoxyphenyl)piperazine | Methoxy substitution | Neuroprotective effects |

The structural variations significantly influence the biological activities observed in these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.